REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:4]=1[CH:5]=[CH:6]C(O)=O.[H][H].[C:18]([OH:21])(=[O:20])C>C(O)C.[Pd]>[CH3:1][O:2][C:3]1[C:13]([O:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:4]=1[CH:5]([CH3:6])[C:18]([OH:21])=[O:20]
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=O)O)C=CC=C1OC
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
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Quantity
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0.8 g
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Type
|
catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was warmed on a steam bath
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Type
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CUSTOM
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Details
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(45 minutes)
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Duration
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45 min
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
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the resulting filtrate was evaporated to dryness
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Name
|
|
Type
|
product
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Smiles
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COC1=C(C=CC=C1OC)C(C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |